molecular formula C18H38O3 B12570304 (2S,3R,7R)-3,7-dimethyltridecan-2-ol;propanoic acid CAS No. 163530-43-6

(2S,3R,7R)-3,7-dimethyltridecan-2-ol;propanoic acid

Cat. No.: B12570304
CAS No.: 163530-43-6
M. Wt: 302.5 g/mol
InChI Key: ODSJIZJNZNSWNK-QRWISWEOSA-N
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Description

(2S,3R,7R)-3,7-dimethyltridecan-2-ol;propanoic acid is a chiral compound with significant applications in various fields, including chemistry, biology, and industry. This compound is known for its unique stereochemistry and is often used in the synthesis of pheromones and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R,7R)-3,7-dimethyltridecan-2-ol;propanoic acid typically involves the use of chiral synthons and enantioselective reactions. One common method is the coupling of optically active C5 and C12 units. The C12 units, such as ®-(+)- and (S)-(+)-1-bromo-2-methylundecane, are prepared from ®-(+)-pulegone. The C5 unit, (2R,3S)-2-methyl-3-tetrahydropyranoxy-1-tosyloxybutane, is derived from (2S,3S)-2-methyl-3-hydroxybutyric acid .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar chiral synthons and enantioselective reactions. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: (2S,3R,7R)-3,7-dimethyltridecan-2-ol;propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halides and other nucleophiles under controlled conditions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group can yield ketones or carboxylic acids, while reduction can produce various alcohol derivatives .

Mechanism of Action

The mechanism of action of (2S,3R,7R)-3,7-dimethyltridecan-2-ol;propanoic acid involves its interaction with specific molecular targets and pathways. In the case of its use as a sex pheromone, the compound binds to olfactory receptors in insects, triggering a behavioral response. The exact molecular targets and pathways can vary depending on the specific application and organism involved .

Properties

CAS No.

163530-43-6

Molecular Formula

C18H38O3

Molecular Weight

302.5 g/mol

IUPAC Name

(2S,3R,7R)-3,7-dimethyltridecan-2-ol;propanoic acid

InChI

InChI=1S/C15H32O.C3H6O2/c1-5-6-7-8-10-13(2)11-9-12-14(3)15(4)16;1-2-3(4)5/h13-16H,5-12H2,1-4H3;2H2,1H3,(H,4,5)/t13-,14-,15+;/m1./s1

InChI Key

ODSJIZJNZNSWNK-QRWISWEOSA-N

Isomeric SMILES

CCCCCC[C@@H](C)CCC[C@@H](C)[C@H](C)O.CCC(=O)O

Canonical SMILES

CCCCCCC(C)CCCC(C)C(C)O.CCC(=O)O

Origin of Product

United States

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